molecular formula C19H26O B1221407 Androsta-4,16-dien-3-one CAS No. 4075-07-4

Androsta-4,16-dien-3-one

Cat. No. B1221407
CAS RN: 4075-07-4
M. Wt: 270.4 g/mol
InChI Key: HNDHDMOSWUAEAW-VMXHOPILSA-N
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Description

Androsta-4,16-dien-3-one is a significant compound in the field of steroid chemistry, offering a foundation for understanding various biochemical processes and the synthesis of related compounds.

Synthesis Analysis

The synthesis of Androsta-4,16-dien-3-one has been achieved through various methods, including the modification of testosterone. One approach involved radioactive synthesis from 4-[14C]- and 7α-[3H]-testosterone, yielding purified androstadienone with approximately 6% yield. This method also produced other compounds, potentially ring D isomers, and 17-epitestosterone acetate as a byproduct (Wilkinson et al., 1970).

Molecular Structure Analysis

The molecular structure of Androsta-4,16-dien-3-one has been elucidated through various spectroscopic techniques. X-ray crystallography and molecular mechanics calculations have been employed to determine accurate molecular dimensions, revealing significant twisting of the angular methyl groups in the molecule (Cox & Turner, 1984).

Chemical Reactions and Properties

Chemical reactions involving Androsta-4,16-dien-3-one include its biotransformation by the green alga T76 Scenedesmus quadricauda, leading to hydration of the Δ4 double bond and complex skeleton rearrangements to form various bioproducts. This highlights the compound's reactivity and the potential for further derivative synthesis (DellaGreca et al., 1996).

Physical Properties Analysis

The physical properties of Androsta-4,16-dien-3-one, such as solubility, melting point, and boiling point, have been studied to facilitate its use in further chemical synthesis and understand its behavior in various solvents.

Chemical Properties Analysis

Androsta-4,16-dien-3-one's chemical properties, including its reactivity towards various reagents and conditions, have been extensively investigated. Studies have shown its involvement in nucleophilic vinylic "addition-elimination" substitution reactions, offering a novel route to 17-substituted steroids and highlighting its versatility as a chemical building block (Njar et al., 1996).

Scientific Research Applications

Detection in Human Plasma

The isolation and identification of androsta-4,16-dien-3-one from human adult male plasma, including both free steroid and sulphate-conjugate fractions, is a significant area of research. Techniques involve extraction, purification, and chromatographic analysis. This compound's concentration in male plasma is estimated to be around 0.01–0.05 µg/100 ml in the free steroid form, and approximately double in the sulphate-conjugate fraction (Brooksbank, Cunningham, & Wilson, 1969).

Role in Malodour Formation

Corynebacteria and other human axillary bacteria can transform androsta-4,16-dien-3-one into malodorous steroids. This process involves oxidative isomerisation and no reduction processes. The formation of androsta-4,16-dien-3-one is crucial to the development of body odour (Decréau, Marson, Smith, & Behan, 2003).

Synthesis and Purification

The synthesis and purification of radioactive androsta-4,16-dien-3-one from testosterone have been achieved, providing a method for the study of this compound using radiolabelled isotopes. This advancement is vital for deeper biochemical analysis (Wilkinson, Coombs, & Gower, 1970).

Vasodilator Properties

Androsta-1,4-dien-3,16-dione, closely related to androsta-4,16-dien-3-one, was isolated from the inflorescence of Ravenala madagascariensis and demonstrated significant vasorelaxing effects on isolated rat aorta. This suggests potential therapeutic applications in vascular health (Rakotondramanana et al., 2022).

Potential in Cancer Treatment

17-Heterocyclic substituted androstene derivatives of androsta-4,16-dien-3-one have shown promise as inhibitors of human 17α-Hydroxylase/C_(17,20)-lyase, indicating potential use in treating conditions like prostate cancer (Cheng, 2001).

Metabolic Studies

The metabolism of androsta-4,16-dien-3-one and related compounds has been a subject of study, particularly in boar testis tissue. Such research provides insights into the metabolic pathways and transformations of this steroid in biological systems (Katkov & Gower, 1970).

Chemosignaling and Emotional Perception

Research has indicated that androsta-4,16,-dien-3-one, as a human chemosignal, may modulate emotional perception in a sex-specific manner, suggesting its role in social and reproductive behaviors (Ye, Zhuang, Smeets, & Zhou, 2019).

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye when handling Androsta-4,16-dien-3-one . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

(8S,9S,10R,13R,14S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,12,15-17H,4-8,10-11H2,1-2H3/t15-,16-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDHDMOSWUAEAW-VMXHOPILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC=C2)CCC4=CC(=O)CCC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CCC4=CC(=O)CC[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00863314
Record name Androsta-4,16-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00863314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Androsta-4,16-dien-3-one

CAS RN

4075-07-4
Record name Androsta-4,16-dien-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4075-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,16-Androstadien-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004075074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Androsta-4,16-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00863314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4075-07-4
Source European Chemicals Agency (ECHA)
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Record name ANDROSTADIENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUZ4FHD36E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
325
Citations
BWL Brooksbank, AE Cunningham, DA Wilson - Steroids, 1969 - Elsevier
The isolation and identification of androsta-4,16-dien-3-one from human adult male plasma, in both “free” steroid and “sulphate-conjugate” fractions, is described. The identification …
Number of citations: 24 www.sciencedirect.com
BWL Brooksbank, DAA Wilson… - Journal of …, 1972 - joe.bioscientifica.com
The metabolic clearance rate (MCR) of androsta-4,16-dien-3-one (androstadienone) and the cumulative specific activity (CSA) of urinary 3α-hydroxy-5α-androst-16-ene (androstenol) …
Number of citations: 48 joe.bioscientifica.com
RA Decréau, CM Marson, KE Smith… - The Journal of steroid …, 2003 - Elsevier
The biotransformations of a number of steroids, chiefly 5,6,16,17-tetradehydro-androstanes, are reported. The strains investigated were Corynebacteria sp. G38, G40, G41, B, Brevis sp. …
Number of citations: 56 www.sciencedirect.com
L Li, L Xie, F Wang, W He, J Xiang - Chinese Journal of Organic …, 2014 - sioc-journal.cn
A series of 17-(2', 5'-disubstituted-oxazolyl)-androsta-4, 16-dien-3-one derivatives 4a~ 4k were designed and synthesized via the gold-catalyzed steroidal alkyne oxidation from 4-…
Number of citations: 2 sioc-journal.cn
JN Gennings, DB Gower, LH Bannister - Biochimica et Biophysica Acta …, 1974 - Elsevier
The metabolism in vitro of 5α-[5α- 3 H]androst-16-en-3-one and [7α- 3 H]-androsta-4, 16-dien-3-one has been studied in both sensory and non-sensory nasal epithelia of mature sows; …
Number of citations: 21 www.sciencedirect.com
IP Nnane, BJ Long, YZ Ling, DN Grigoryev… - British journal of …, 2000 - nature.com
17-(5′-Isoxazolyl) androsta-4, 16-dien-3-one (L-39), a novel androstene derivative, was synthesized and evaluated in vitro and in vivo. L-39 showed potent and non-competitive …
Number of citations: 25 www.nature.com
M Wilkinson, MM Coombs… - Journal of Labelled …, 1970 - Wiley Online Library
The synthesis of radioactive androsta‐4,16‐dien‐3‐one from both 4‐[ 14 C]‐ and 7α‐[ 3 H]‐testosterone has been achieved using modifications of a method due to Henbest. Contrarily …
A Meetsma, D Van Leusen… - … Section C: Crystal …, 1993 - scripts.iucr.org
(IUCr) Structure of 17-(3-oxazolin-4-yl)androsta-4,16-dien-3-one Acta Crystallographica Section C Crystal Structure Communications 0108-2701 short format (organic compounds) …
Number of citations: 3 scripts.iucr.org
PJ Brophy, DB Gower - Biochemical journal, 1972 - portlandpress.com
1. The formation of the two 16-unsaturated alcohols 5α-androst-16-en-3α-ol and 5α-androst-16-en-3β-ol from [5α- 3 H]5α-androst-16-en-3-one has been demonstrated in boar testis …
Number of citations: 39 portlandpress.com
J Roemer, H Wagner, W Schade - Steroids, 1988 - Elsevier
The synthesis of a still-unknown member of the physiologically interesting 16-unsaturated C 19 steroids-androsta-4, 16-diene-3, 6-dione — is described. The spectroscopic data of the …
Number of citations: 6 www.sciencedirect.com

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